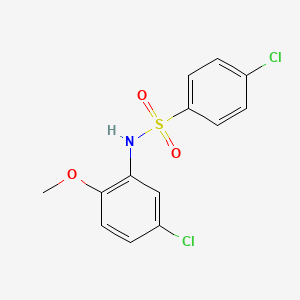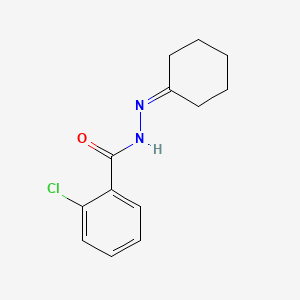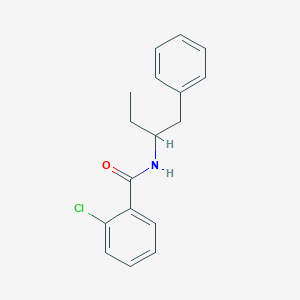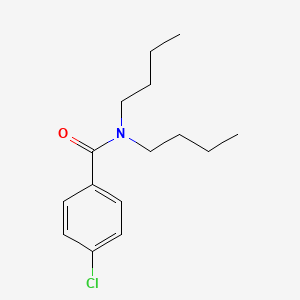![molecular formula C16H17F3N2 B3845010 N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3845010.png)
N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine, commonly known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTB is a selective norepinephrine reuptake inhibitor (NRI) that has been studied for its potential use in treating various disorders such as depression, attention-deficit hyperactivity disorder (ADHD), and substance abuse.
Mécanisme D'action
MTB works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter that plays a role in regulating mood, attention, and arousal. By increasing the levels of norepinephrine in the brain, MTB may help to improve symptoms of depression, ADHD, and substance abuse disorders.
Biochemical and Physiological Effects:
MTB has been shown to increase the levels of norepinephrine in the brain, which can lead to several physiological effects. These effects include increased heart rate, blood pressure, and respiratory rate. Additionally, MTB has been shown to increase wakefulness and alertness.
Avantages Et Limitations Des Expériences En Laboratoire
MTB has several advantages for use in lab experiments. It is a selective N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine, which makes it a useful tool for studying the role of norepinephrine in various physiological processes. Additionally, MTB has shown good bioavailability and pharmacokinetic properties in animal models.
One limitation of MTB is its potential for abuse. As a selective this compound, MTB has the potential to be abused for its stimulant effects. Therefore, caution should be taken when using MTB in lab experiments.
Orientations Futures
There are several future directions for research on MTB. One area of interest is the potential use of MTB in treating other disorders, such as anxiety and post-traumatic stress disorder (PTSD). Additionally, further research is needed to determine the long-term effects of MTB use and its potential for abuse. Finally, the development of more selective N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamines may lead to the discovery of new treatments for various disorders.
Applications De Recherche Scientifique
MTB has been extensively studied for its potential use in treating various disorders. In preclinical studies, MTB has shown promising results in treating depression and ADHD. Additionally, MTB has been studied for its potential use in treating substance abuse disorders, as it has been shown to decrease drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c1-21(11-9-14-7-4-5-10-20-14)12-13-6-2-3-8-15(13)16(17,18)19/h2-8,10H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDELUODWAZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-isopropoxy-2-propanol](/img/structure/B3844929.png)






![4-(allyloxy)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3844988.png)


![N-(4-bromophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3845004.png)
![2-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B3845006.png)
![2-{2-[4-(4-isopropylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845012.png)
![2-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]ethanol](/img/structure/B3845020.png)